molecular formula C26H24N2O5 B3994784 9-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

9-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

Cat. No.: B3994784
M. Wt: 444.5 g/mol
InChI Key: HLSDEZDQXGSUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is a complex organic compound with a unique structure that includes both aromatic and alicyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-nitrobenzaldehyde with a suitable acridine derivative under acidic conditions, followed by reduction and cyclization steps to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or methanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 9-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can modulate the activity of biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-nitrophenol: A simpler compound with a nitro group attached to a phenol ring.

    4-methoxyphenyl 4-nitrophenyl ketone: A compound with similar aromatic structures but different functional groups.

Uniqueness

What sets 9-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione apart is its combination of aromatic and alicyclic structures, which provides unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

9-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5/c29-22-5-1-3-20-25(22)24(26-21(27-20)4-2-6-23(26)30)17-9-13-19(14-10-17)33-15-16-7-11-18(12-8-16)28(31)32/h7-14,24,27H,1-6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSDEZDQXGSUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=C(C=C5)[N+](=O)[O-])C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
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9-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
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9-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
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9-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
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9-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 6
9-[4-[(4-nitrophenyl)methoxy]phenyl]-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

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